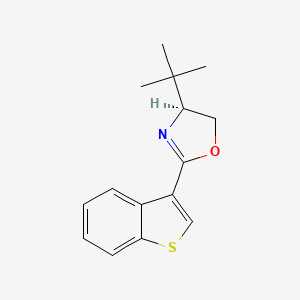
(4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole: is a complex organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the benzothiophene moiety and the tert-butyl group in its structure makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate oxazoline, which is then subjected to further cyclization to form the oxazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. The use of automated systems and advanced purification techniques, such as chromatography, would also be essential to ensure the compound meets the required specifications for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: The benzothiophene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with different functional groups, while reduction could produce various dihydro-oxazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of the benzothiophene moiety suggests it could interact with biological targets, making it a candidate for drug discovery and development. Studies might focus on its effects on specific enzymes, receptors, or cellular pathways.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of (4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene moiety could play a crucial role in binding to these targets, while the oxazole ring might influence the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S)-2-(1-benzothiophen-3-yl)-4-methyl-4,5-dihydro-1,3-oxazole
- (4S)-2-(1-benzothiophen-3-yl)-4-ethyl-4,5-dihydro-1,3-oxazole
- (4S)-2-(1-benzothiophen-3-yl)-4-isopropyl-4,5-dihydro-1,3-oxazole
Uniqueness
The uniqueness of (4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole lies in the presence of the tert-butyl group, which can significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds that may have different alkyl groups attached to the oxazole ring.
Eigenschaften
CAS-Nummer |
497866-80-5 |
|---|---|
Molekularformel |
C15H17NOS |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
(4S)-2-(1-benzothiophen-3-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H17NOS/c1-15(2,3)13-8-17-14(16-13)11-9-18-12-7-5-4-6-10(11)12/h4-7,9,13H,8H2,1-3H3/t13-/m1/s1 |
InChI-Schlüssel |
OFBNHUXHSKUNFN-CYBMUJFWSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CSC3=CC=CC=C32 |
Kanonische SMILES |
CC(C)(C)C1COC(=N1)C2=CSC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)
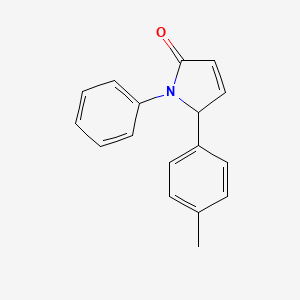



![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
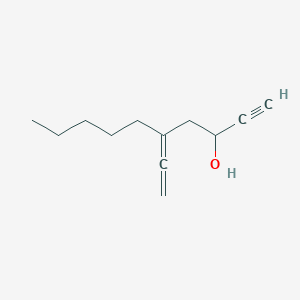
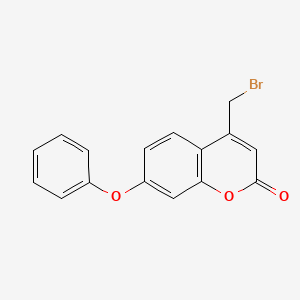

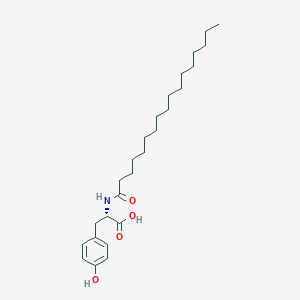
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
